molecular formula C10H9NO3 B1627397 Ethyl benzo[d]oxazole-2-carboxylate CAS No. 27383-87-5

Ethyl benzo[d]oxazole-2-carboxylate

Cat. No. B1627397
Key on ui cas rn: 27383-87-5
M. Wt: 191.18 g/mol
InChI Key: CWJRNKXXSWYYTJ-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

To benzoxazole-2-carboxylic acid ethyl ester (437 mg, 4 mmol) was added 2 mL of THF and 4 mL of NaOH solution (2N in MeOH). The reaction mixture was stirred at room temperature overnight. The suspension was filtered and the solid was dried under vacuum to give 160 mg of benzoxazole-2-carboxylic acid sodium salt as an off-white solid.
Quantity
437 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[O:7][C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[N:10]=1)=[O:5])C.[OH-].[Na+:16]>C1COCC1>[Na+:16].[O:7]1[C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[N:10]=[C:6]1[C:4]([O-:5])=[O:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
437 mg
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(N1)C=CC=C2
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Na+].O1C(=NC2=C1C=CC=C2)C(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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